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Introduction
ML162 is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4) that induces ferroptosis, a

form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3][4] To identify

the protein targets of ML162 and understand its mechanism of action and potential off-target

effects, chemical probes such as ML162-yne have been developed. ML162-yne is an analog

of ML162 that incorporates a terminal alkyne group, enabling the use of click chemistry for the

detection and identification of its binding proteins.[1][5] This bioorthogonal handle allows for the

attachment of reporter tags, such as biotin for affinity purification or fluorophores for imaging.

These application notes provide detailed protocols for two primary methods to detect ML162-
yne protein binding: Affinity-Based Protein Profiling (AfBPP) for target pull-down and

identification, and in-gel fluorescence scanning for visualizing proteome-wide reactivity.

Key Experimental Methods
Two principal methods are employed to investigate the protein binding profile of ML162-yne:

Affinity-Based Protein Profiling (AfBPP): This technique utilizes the alkyne handle on ML162-
yne to attach a biotin tag via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or

"click chemistry" reaction. The biotinylated proteins can then be enriched from complex cell

lysates using streptavidin-coated beads, followed by identification and quantification using
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mass spectrometry-based proteomics. This method is instrumental in identifying the primary

targets and off-targets of the covalent probe.[6][7][8]

In-gel Fluorescence Scanning: This method also employs click chemistry to attach a

fluorescent dye with an azide group to the alkyne-tagged proteins that have been covalently

modified by ML162-yne. The entire proteome is then separated by SDS-PAGE, and the gel

is scanned for fluorescence to visualize all protein targets. This technique provides a rapid

assessment of the probe's selectivity and reveals the extent of its interactions across the

entire proteome.[1][5]

Quantitative Data Summary
The following table summarizes the comparative reactivity and selectivity of ML162-yne with

other GPX4-targeting probes.

Probe
Target
Protein(s)

Proteome-wide
Reactivity

Notes Reference

ML162-yne

GPX4,

Thioredoxin

Reductase 1

(TXNRD1), other

off-targets

High

Shares a

chloroacetamide

warhead with

RSL3, leading to

broad reactivity.

[4][5]

RSL3-yne

GPX4, TXNRD1,

numerous other

proteins

Very High

Also a

chloroacetamide-

based probe with

significant off-

target binding.

[1][5]

ML210-yne GPX4 Low

Exhibits

markedly lower

proteome

reactivity

compared to

ML162-yne and

RSL3-yne.

[1][5]
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Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key experimental workflows for detecting ML162-yne
protein binding.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b10857393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overall Workflow for ML162-yne Target Identification

Cell Culture & Treatment
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Caption: Overall workflow for identifying protein targets of ML162-yne.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b10857393?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Affinity-Based Protein Profiling (AfBPP) Workflow
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Caption: Detailed workflow for Affinity-Based Protein Profiling (AfBPP).
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Experimental Protocols
Protocol 1: Affinity-Based Protein Profiling (AfBPP) of
ML162-yne Targets
This protocol details the enrichment and identification of ML162-yne-bound proteins from cell

culture.

Materials:

ML162-yne

Cell line of interest (e.g., LOX-IMVI melanoma cells)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

BCA protein assay kit

Azide-biotin conjugate (e.g., Biotin-PEG4-Azide)

Click chemistry reagents:

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Streptavidin-agarose beads

Wash buffers (e.g., PBS with 0.1% SDS, PBS)

Ammonium bicarbonate
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Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Formic acid

Procedure:

Cell Culture and Treatment:

1. Culture cells to ~80% confluency.

2. Treat cells with the desired concentration of ML162-yne (e.g., 10 µM) for a specified time

(e.g., 1-3 hours).[1] Include a DMSO-treated control.

3. Harvest cells by scraping, wash with cold PBS, and pellet by centrifugation.

Cell Lysis and Protein Quantification:

1. Lyse cell pellets in lysis buffer on ice for 30 minutes.

2. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Determine the protein concentration of the supernatant using a BCA assay.

Click Chemistry Reaction:

1. To 1 mg of protein lysate, add the click chemistry reagents in the following order:

Azide-biotin (final concentration 100 µM)

TCEP (final concentration 1 mM)

TBTA (final concentration 100 µM)

CuSO₄ (final concentration 1 mM)
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2. Vortex briefly and add freshly prepared sodium ascorbate (final concentration 1 mM) to

initiate the reaction.

3. Incubate at room temperature for 1 hour with gentle rotation.

Enrichment of Biotinylated Proteins:

1. Pre-wash streptavidin-agarose beads with lysis buffer.

2. Add the pre-washed beads to the reaction mixture and incubate for 1 hour at room

temperature with rotation.

3. Pellet the beads by centrifugation and discard the supernatant.

4. Wash the beads sequentially with PBS containing 0.1% SDS and then with PBS to remove

non-specifically bound proteins.

On-Bead Digestion for Mass Spectrometry:

1. Resuspend the beads in ammonium bicarbonate buffer.

2. Reduce the proteins with DTT at 56°C for 30 minutes.

3. Alkylate with IAA in the dark at room temperature for 20 minutes.

4. Add trypsin and incubate overnight at 37°C.

5. Collect the supernatant containing the digested peptides.

6. Acidify the peptides with formic acid before LC-MS/MS analysis.

LC-MS/MS Analysis:

1. Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

2. Identify and quantify the proteins using a suitable database search algorithm (e.g.,

MaxQuant, Proteome Discoverer).
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Protocol 2: In-gel Fluorescence Scanning of ML162-yne
Targets
This protocol allows for the visualization of proteins that covalently bind to ML162-yne.

Materials:

ML162-yne

Cell line and culture reagents

Lysis buffer

BCA protein assay kit

Azide-fluorophore conjugate (e.g., Alexa Fluor 488 Azide)

Click chemistry reagents (as in Protocol 1)

SDS-PAGE gels and running buffer

Fluorescence gel scanner

Procedure:

Cell Treatment and Lysis:

1. Follow steps 1 and 2 from Protocol 1 to obtain cell lysates from ML162-yne- and DMSO-

treated cells.

Click Chemistry Reaction:

1. To 50-100 µg of protein lysate, add the click chemistry reagents as described in step 3 of

Protocol 1, but substitute the azide-biotin with an azide-fluorophore (e.g., final

concentration 50 µM).

2. Incubate at room temperature for 1 hour in the dark.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b10857393?utm_src=pdf-body
https://www.benchchem.com/product/b10857393?utm_src=pdf-body
https://www.benchchem.com/product/b10857393?utm_src=pdf-body
https://www.benchchem.com/product/b10857393?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SDS-PAGE:

1. Add 4x Laemmli sample buffer to the reaction mixture.

2. Separate the proteins on an SDS-PAGE gel.

In-gel Fluorescence Scanning:

1. After electrophoresis, scan the gel using a fluorescence scanner with the appropriate

excitation and emission wavelengths for the chosen fluorophore.

Coomassie Staining:

1. After scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein

loading.

Conclusion
The methods described provide a robust framework for the identification and characterization

of protein targets of ML162-yne. The affinity-based protein profiling approach allows for in-

depth identification of specific binding partners, while in-gel fluorescence scanning offers a

rapid and effective way to assess the proteome-wide selectivity of the probe.[1][5] These

techniques are crucial for validating the intended target, GPX4, and for uncovering potential off-

targets, which is vital for the development of selective and effective therapeutics.[2] The

comparison with other probes like RSL3-yne and ML210-yne highlights the differences in their

reactivity profiles and can guide the selection of the most appropriate tool compound for a

given biological question.[5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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